molecular formula C21H22ClN3O5 B297554 N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(2-chlorophenoxy)acetamide

N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(2-chlorophenoxy)acetamide

Cat. No. B297554
M. Wt: 431.9 g/mol
InChI Key: ZJSDFURGQGMUHX-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(2-chlorophenoxy)acetamide, commonly known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized and characterized in 1999 by Alexandros Makriyannis and his team at Northeastern University. Since then, AM-251 has been extensively studied for its potential applications in scientific research.

Mechanism of Action

As a CB1 receptor antagonist, AM-251 binds to the receptor and prevents the activation of downstream signaling pathways. This results in a decrease in the effects of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which normally bind to and activate the CB1 receptor.
Biochemical and Physiological Effects
AM-251 has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. For example, it has been shown to inhibit the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. It has also been shown to reduce the analgesic effects of endocannabinoids in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using AM-251 in lab experiments is that it allows researchers to selectively block the CB1 receptor without affecting other receptors or signaling pathways. This can help to elucidate the specific role of the endocannabinoid system in various physiological processes. However, one limitation of using AM-251 is that it is not a completely selective antagonist, and may also interact with other receptors or signaling pathways at higher concentrations.

Future Directions

There are many potential future directions for research involving AM-251. Some possible areas of interest include:
- Investigating the role of the endocannabinoid system in various disease states, such as chronic pain, addiction, and neurodegenerative disorders.
- Developing more selective and potent CB1 receptor antagonists to improve the specificity and efficacy of experiments.
- Exploring the potential therapeutic applications of CB1 receptor antagonists in various diseases and conditions.
- Investigating the effects of long-term CB1 receptor blockade on physiological processes and potential side effects.
Conclusion
In conclusion, AM-251 is a synthetic cannabinoid receptor antagonist that has been extensively studied for its potential applications in scientific research. It acts as a competitive antagonist of the CB1 receptor, and has a variety of biochemical and physiological effects. While it has some limitations, it is a valuable tool for studying the endocannabinoid system and has many potential future directions for research.

Synthesis Methods

AM-251 is synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-(allyloxy)-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 2-bromoacetyl chloride to form the desired product.

Scientific Research Applications

AM-251 has been widely used in scientific research as a tool to study the endocannabinoid system. The endocannabinoid system is a complex signaling pathway that plays a crucial role in various physiological processes, including pain sensation, appetite, mood, and memory. AM-251 acts as a competitive antagonist of the CB1 receptor, which is one of the two main cannabinoid receptors in the body.

properties

Product Name

N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(2-chlorophenoxy)acetamide

Molecular Formula

C21H22ClN3O5

Molecular Weight

431.9 g/mol

IUPAC Name

2-[[2-(2-chlorophenoxy)acetyl]amino]-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H22ClN3O5/c1-3-10-29-18-9-8-15(11-19(18)28-2)12-24-25-20(26)13-23-21(27)14-30-17-7-5-4-6-16(17)22/h3-9,11-12H,1,10,13-14H2,2H3,(H,23,27)(H,25,26)/b24-12+

InChI Key

ZJSDFURGQGMUHX-WYMPLXKRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)COC2=CC=CC=C2Cl)OCC=C

SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)COC2=CC=CC=C2Cl)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)COC2=CC=CC=C2Cl)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.